SW2_110A

Epigenetics CBX8 inhibitor Chromodomain targeting

CBX paralog selectivity remains a critical barrier in chromodomain probe research-uncharacterized analogs cause confounding off-target effects, and cell permeability varies unpredictably among structural analogs. SW2_110A resolves this as a validated, cell-permeable CBX8 ChD inhibitor (Kd 800 nM) with empirically defined paralog selectivity: CBX2 (Kd 4.6 μM), CBX7 (~16 μM), no binding to CBX4/CBX6. • Disrupts CBX8-chromatin association confirmed by ChIP-qPCR at 100 μM in THP1 cells • Inhibits MLL-AF9-driven leukemia proliferation (IC50 26 μM) with HOXA9 downregulation • K562 cells provide validated negative control for specificity. Supplied at ≥98% HPLC purity with full analytical documentation and global shipping.

Molecular Formula C42H60N6O7
Molecular Weight 761.0 g/mol
Cat. No. B8195936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSW2_110A
Molecular FormulaC42H60N6O7
Molecular Weight761.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCCN(CC)CC)C(=O)NC(CO)C(=O)NCC#C)NC(=O)C(C1CCCC1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
InChIInChI=1S/C42H60N6O7/c1-6-26-43-39(51)35(28-49)45-40(52)34(21-15-16-27-48(8-3)9-4)44-41(53)36(29(5)7-2)46-42(54)37(30-17-13-14-18-30)47-38(50)31-22-24-33(25-23-31)55-32-19-11-10-12-20-32/h1,10-12,19-20,22-25,29-30,34-37,49H,7-9,13-18,21,26-28H2,2-5H3,(H,43,51)(H,44,53)(H,45,52)(H,46,54)(H,47,50)/t29-,34-,35-,36+,37-/m0/s1
InChIKeyHEDLPSLAOJYDMT-GUKRFWIHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SW2_110A for Scientific Procurement: A Validated CBX8 Chromodomain Chemical Probe for MLL-AF9 Leukemia Research


SW2_110A (CAS 2579696-95-8, C42H60N6O7, MW 760.96) is a selective, cell-permeable small-molecule inhibitor targeting the N-terminal chromodomain (ChD) of chromobox homolog protein CBX8, a subunit of Polycomb Repressive Complex 1 (PRC1) [1]. Developed via a focused DNA-encoded library (DEL) optimization approach, SW2_110A binds CBX8 ChD with a Kd of 800 nM and exhibits a distinct selectivity profile across the CBX paralog family (CBX2, CBX4, CBX6, CBX7, CBX8) [1]. The compound specifically disrupts CBX8 association with chromatin and inhibits proliferation of THP1 leukemia cells driven by the MLL-AF9 translocation (IC50 = 26 μM), accompanied by reduced expression of MLL-AF9 target genes including HOXA9 [1].

SW2_110A Procurement Rationale: Why Uncharacterized CBX8 Inhibitor Substitutes Risk Experimental Invalidation


Generic substitution in CBX-targeted chemical probe research is precluded by the high sequence and structural homology among the five CBX paralogs (CBX2, CBX4, CBX6, CBX7, CBX8), which presents a major obstacle to developing selective ChD inhibitors [1]. Uncharacterized or untested alternatives may exhibit significant off-target binding to other CBX family members, confounding mechanistic interpretation and cell-based phenotypic readouts [1]. Moreover, cell permeability—a critical attribute for chromatin immunoprecipitation and cellular proliferation assays—varies dramatically among structurally related analogs and cannot be inferred from in vitro binding data alone [1]. The quantitative evidence below establishes SW2_110A's specific, empirically validated differentiation parameters that directly inform go/no-go procurement decisions.

SW2_110A Quantitative Differentiation Evidence: Comparative Affinity, Selectivity, and Cellular Activity Data for Informed Procurement


CBX8 ChD Binding Affinity and Paralogue Selectivity: Direct Kd Comparison Across CBX2, CBX4, CBX6, and CBX7

SW2_110A binds the CBX8 chromodomain with a Kd of 800 nM and exhibits defined selectivity across the CBX paralog family [1]. In direct comparative binding assays using microscale thermophoresis (MST), SW2_110A shows a Kd of 800 nM for CBX8 versus 4.6 μM for CBX2, representing a 5.75-fold selectivity window for CBX8 over CBX2 [1]. For CBX7, SW2_110A exhibits approximately 20-fold selectivity (estimated Kd ~16 μM) [1]. Notably, no detectable binding is observed for CBX4 or CBX6 under the same assay conditions, indicating substantially greater selectivity against these paralogs [1].

Epigenetics CBX8 inhibitor Chromodomain targeting Polycomb repressive complex 1

Cellular Antiproliferative Activity: SW2_110A IC50 in MLL-AF9-Driven THP1 Leukemia Cells with Cell Line Specificity Control

SW2_110A inhibits the proliferation of THP1 leukemia cells harboring the MLL-AF9 translocation with an IC50 of 26 μM, as measured in a 12-day cell growth assay [1]. Crucially, SW2_110A treatment (100 μM) does not inhibit proliferation of K562 leukemia cells, which lack the MLL-AF9 translocation and are not dependent on CBX8 for growth [1]. This negative control demonstrates that the antiproliferative effect is context-dependent and not attributable to general cytotoxicity or non-specific cellular toxicity.

Leukemia research MLL-AF9 translocation THP1 cell line Antiproliferative assay

Affinity-Selectivity Trade-off: Quantitative Comparison of SW2_110A vs. Closest Analog SW2_104A

In the same DEL optimization campaign that produced SW2_110A, a closely related analog, SW2_104A, was identified with substantially tighter CBX8 ChD binding affinity (Kd = 2.9 nM) [1]. However, SW2_104A exhibited a markedly less favorable selectivity profile, with significant off-target binding to multiple CBX paralogs [1]. SW2_110A was specifically selected over SW2_104A as the preferred chemical probe because its 5-fold to >20-fold selectivity window across the CBX family enables more definitive target deconvolution, whereas the high potency but poor selectivity of SW2_104A would produce ambiguous cellular phenotypes confounded by CBX2/CBX7/CBX4/CBX6 engagement.

Chemical probe optimization DEL medicinal chemistry Selectivity profiling CBX8 inhibitor

Cell Permeability: Comparative Cellular Uptake of SW2_110A vs. Early Lead Compound KED97L

A critical limitation of early CBX8 ChD-targeting compounds was poor cellular permeability, restricting their utility to in vitro binding studies [1]. The DEL optimization campaign specifically addressed this liability. ChIP-qPCR experiments confirmed that SW2_110A (100 μM, 4-hour treatment) effectively disrupts endogenous CBX8 association with chromatin in THP1 cells [1]. In contrast, the earlier lead compound KED97L, which shares structural features with SW2_110A, failed to show comparable cellular target engagement due to limited membrane permeability [1].

Cell-permeable inhibitor Chromatin immunoprecipitation Cellular target engagement CBX8

Chemical Purity and Analytical Specification: Vendor-Documented HPLC Purity Benchmarks

Reproducibility of biological experiments with chemical probes requires well-defined purity specifications. SW2_110A is commercially available from multiple vendors with documented purity levels: ≥98% purity by HPLC is the minimum specification reported across supplier technical datasheets [1]. Some vendors provide higher purity grades, with one supplier specifying 99.19% HPLC purity [1]. The batch-to-batch consistency enabled by these purity specifications ensures that observed biological effects can be confidently attributed to SW2_110A rather than impurities or degradation products.

Analytical chemistry HPLC purity Quality control Chemical procurement

Functional Target Gene Modulation: SW2_110A-Mediated Downregulation of MLL-AF9 Target Gene HOXA9

In THP1 leukemia cells, SW2_110A treatment (100 μM for 24 hours) results in a significant decrease in the expression of MLL-AF9 target genes, including HOXA9, as measured by qRT-PCR [1]. This functional readout directly links CBX8 ChD inhibition to transcriptional modulation of an established leukemogenic program. The specificity of this effect is supported by the fact that SW2_110A treatment does not alter the expression of non-MLL-AF9 target genes, and that SW2_110A shows no antiproliferative effect in K562 cells that do not depend on CBX8 for MLL-AF9-driven transcription [1].

HOXA9 MLL-AF9 target genes Transcriptional regulation Leukemogenesis

SW2_110A Application Scenarios: Evidence-Backed Use Cases for CBX8-Dependent Leukemia and Chromatin Biology Research


MLL-AF9 Leukemia Mechanistic Studies and Chemical Probe Validation

SW2_110A is directly validated as a chemical probe for studying CBX8 ChD function in MLL-AF9-driven leukemia. Researchers investigating the role of CBX8 in transcriptional activation of HOXA9 and other MLL-AF9 target genes can employ SW2_110A (IC50 = 26 μM in THP1 proliferation assays; 100 μM for 4-24 h for ChIP-qPCR and gene expression studies) to pharmacologically disrupt CBX8-chromatin association [1]. The demonstrated lack of antiproliferative effect in K562 cells provides an essential negative control for specificity, making SW2_110A suitable for mechanistic studies requiring discrimination between CBX8-dependent and CBX8-independent effects [1].

Chromatin Immunoprecipitation (ChIP) Assays for CBX8 Target Engagement

SW2_110A's validated cell permeability and ability to disrupt endogenous CBX8-chromatin association (confirmed by ChIP-qPCR at 100 μM, 4-hour treatment in THP1 cells) enables its use as a pharmacological control in ChIP-seq or ChIP-qPCR experiments designed to map CBX8 genomic occupancy [1]. This application is particularly valuable for distinguishing direct CBX8 targets from indirect transcriptional effects, as SW2_110A treatment can be used to assess the dependence of specific genomic loci on CBX8 ChD-mediated chromatin binding [1].

CBX Paralog Selectivity Benchmarking in Epigenetic Drug Discovery

In drug discovery campaigns targeting CBX family chromodomains, SW2_110A serves as a benchmark reference compound for evaluating the selectivity of novel CBX8 inhibitors. Its defined Kd values across CBX2 (4.6 μM), CBX7 (~16 μM), CBX4 (no binding), and CBX6 (no binding) provide a quantitative selectivity baseline against which new chemical matter can be compared [1]. Procurement of SW2_110A for head-to-head selectivity profiling in MST or AlphaScreen assays ensures that novel compounds are evaluated against a well-characterized standard [1].

Polycomb Repressive Complex 1 (PRC1) Functional Dissection

SW2_110A enables pharmacological interrogation of CBX8-specific contributions to PRC1-mediated gene regulation, complementing genetic approaches (shRNA, CRISPR) that may be confounded by paralog compensation. Researchers studying PRC1 complex heterogeneity and the distinct roles of individual CBX paralogs can use SW2_110A to acutely inhibit CBX8 ChD function while leaving CBX2, CBX4, CBX6, and CBX7 chromodomains intact, as demonstrated by the compound's selectivity profile (5.75-fold over CBX2, ~20-fold over CBX7, no binding to CBX4/CBX6) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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